molecular formula C24H23Cl2N5O2 B14101624 3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14101624
M. Wt: 484.4 g/mol
InChI Key: NLOKAXFYNVMOGE-UHFFFAOYSA-N
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Description

3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenyl and ethylphenyl groups attached to a purino-pyrimidine core. Its chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is favored due to its mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound’s suitability for further applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the electronic properties of the compound, making it useful in different chemical environments.

    Reduction: Reduction reactions can modify the compound’s functional groups, impacting its reactivity and stability.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione apart is its unique purino-pyrimidine core, which provides distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C24H23Cl2N5O2

Molecular Weight

484.4 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H23Cl2N5O2/c1-3-15-5-9-18(10-6-15)29-11-4-12-30-20-21(27-23(29)30)28(2)24(33)31(22(20)32)14-16-7-8-17(25)13-19(16)26/h5-10,13H,3-4,11-12,14H2,1-2H3

InChI Key

NLOKAXFYNVMOGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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